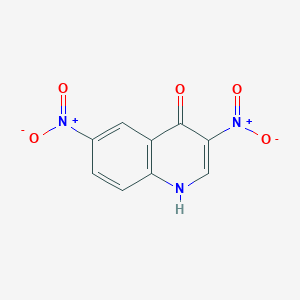

3,6-Dinitro-4-hydroxyquinoline

説明

Historical Context of Quinoline (B57606) Derivatives in Scientific Inquiry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, was first extracted from coal tar in 1834. researchgate.net Its discovery and the subsequent identification of the quinoline scaffold in various natural products, most notably the anti-malarial alkaloid quinine (B1679958), marked a significant turning point in medicinal chemistry. researchgate.netnih.gov The therapeutic success of quinine spurred extensive research into quinoline and its derivatives, establishing them as a prominent class of compounds in drug discovery and development. nih.govwisdomlib.org

Throughout the 20th century and into the present day, the versatility of the quinoline ring system has led to the synthesis and investigation of a vast number of derivatives. orientjchem.orgmdpi.com These compounds have been explored for a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. researchgate.netorientjchem.org The ability to modify the quinoline structure at various positions allows for the fine-tuning of its biological and chemical properties, making it a privileged scaffold in the design of novel therapeutic agents. researchgate.netorientjchem.org The development of synthetic methods, such as the Skraup, Conrad-Limpach, and Knorr syntheses, has further facilitated the exploration of the chemical space around the quinoline core. nih.govorientjchem.org

Significance of Nitration in Quinoline Chemistry Research

Nitration, the introduction of one or more nitro groups (-NO2) onto the quinoline ring, is a fundamental and powerful transformation in quinoline chemistry. numberanalytics.comsci-hub.se The nitro group is a strong electron-withdrawing group, and its presence significantly alters the electronic properties of the quinoline system. numberanalytics.comnih.gov This electronic perturbation can have profound effects on the molecule's reactivity, stability, and biological activity. nih.gov

From a synthetic perspective, the nitro group serves as a versatile handle for further functionalization. It can be readily reduced to an amino group, which in turn can be a precursor to a wide range of other substituents through various chemical reactions. Additionally, the electron-withdrawing nature of the nitro group can activate the quinoline ring towards certain types of reactions, such as nucleophilic aromatic substitution, enabling the introduction of other functional groups that would otherwise be difficult to incorporate. researchgate.net

In the context of medicinal chemistry, nitration has been a key strategy in the development of new bioactive molecules. The presence of nitro groups can enhance the biological activity of quinoline derivatives. For instance, nitroquinolines have been investigated for their potential as anticancer and antimicrobial agents. nih.gov The ability of the nitro group to participate in bioreductive activation processes is a key aspect of the mechanism of action for some nitroaromatic compounds.

Overview of 3,6-Dinitro-4-hydroxyquinoline within the Quinoline Scaffold Landscape

3,6-Dinitro-4-hydroxyquinoline is a specific derivative within the broad family of quinolines, characterized by the presence of two nitro groups at positions 3 and 6, and a hydroxyl group at position 4 of the quinoline ring. This particular substitution pattern confers a unique set of chemical and biological properties to the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,6-dinitro-1H-quinolin-4-one, which reflects the tautomeric equilibrium between the hydroxyl and ketone forms.

The presence of two nitro groups, one on the pyridine ring (at position 3) and one on the benzene ring (at position 6), creates a highly electron-deficient aromatic system. This electronic feature is expected to significantly influence its reactivity and potential interactions with biological macromolecules. The hydroxyl group at position 4 introduces the possibility of hydrogen bonding and can also exist in equilibrium with its keto tautomer, 3,6-dinitro-4-quinolone. This tautomerism can play a crucial role in its chemical behavior and biological activity.

Structure

3D Structure

特性

IUPAC Name |

3,6-dinitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O5/c13-9-6-3-5(11(14)15)1-2-7(6)10-4-8(9)12(16)17/h1-4H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFJDNXGWZPDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650713 | |

| Record name | 3,6-Dinitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874499-33-9 | |

| Record name | 3,6-Dinitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dinitro 4 Hydroxyquinoline

Precursor Synthesis for 4-Hydroxyquinoline (B1666331)

The foundational precursor for the target compound is 4-hydroxyquinoline. Its synthesis can be accomplished through several established routes, with the Gould-Jacobs reaction being a prominent and versatile method.

The Gould-Jacobs reaction is a widely utilized organic synthesis for preparing 4-hydroxyquinoline and its derivatives. wikipedia.orgwikiwand.com The process commences with the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. drugfuture.comsmolecule.com This initial step is a condensation/substitution reaction that forms an anilidomethylenemalonic ester intermediate. wikiwand.com

The key steps of the Gould-Jacobs reaction are:

Condensation: Aniline reacts with diethyl ethoxymethylenemalonate, where the nitrogen of the aniline displaces the ethoxy group. wikipedia.org

Cyclization: The resulting intermediate undergoes a thermal, 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikiwand.com This step often requires high temperatures, sometimes in high-boiling point solvents like diphenyl ether or mineral oil. researchgate.net

Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide (B78521). wikipedia.orgwikiwand.com

Decarboxylation: The resulting carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product. wikipedia.orgwikiwand.com

Table 1: Key Stages of the Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

| Stage | Reactants/Intermediates | Conditions | Product |

|---|---|---|---|

| Condensation | Aniline, Diethyl ethoxymethylenemalonate | Substitution | Anilidomethylenemalonic ester |

| Cyclization | Anilidomethylenemalonic ester | Heat | 4-Hydroxy-3-carboethoxyquinoline |

| Saponification | 4-Hydroxy-3-carboethoxyquinoline, NaOH | Hydrolysis | 4-Hydroxyquinoline-3-carboxylic acid |

| Decarboxylation | 4-Hydroxyquinoline-3-carboxylic acid | Heat | 4-Hydroxyquinoline |

This table provides a simplified overview of the Gould-Jacobs reaction pathway.

Alternative Cyclization Routes

While the Gould-Jacobs reaction is a primary method, other cyclization strategies exist for the synthesis of the 4-hydroxyquinoline scaffold.

Conrad-Limpach Reaction: This method involves the reaction of anilines with β-ketoesters. smolecule.comnih.gov The reaction conditions, particularly temperature, determine the final product. Lower temperatures favor the formation of 4-hydroxyquinolines (kinetic product), while higher temperatures can lead to 2-hydroxyquinolines. The cyclization step typically requires high temperatures (around 250°C) to proceed effectively. smolecule.com

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com

Dehydrogenation: An alternative approach involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds. This can be achieved by heating the tetrahydroquinoline derivative with palladium in the presence of a hydrogen acceptor like maleic acid, fumaric acid, or nitrobenzene. google.com

Nitration Strategies and Reaction Optimization

Once 4-hydroxyquinoline is synthesized, the next crucial phase is the introduction of two nitro groups at the 3- and 6-positions. The hydroxyl group at position 4 is an activating, ortho-para directing group, which influences the regioselectivity of the electrophilic nitration.

Direct nitration using nitric acid is a common method for introducing nitro groups onto aromatic rings. For the synthesis of 3,6-dinitro-4-hydroxyquinoline, a potential route involves dissolving 4-hydroxyquinoline in concentrated nitric acid. A patented method for producing 3-nitro-4-hydroxyquinoline involves the use of nitric acid in propionic acid at elevated temperatures (105-115 °C). google.com The 4-hydroxy group directs the initial nitration preferentially to the ortho position (C-3).

Achieving dinitration often requires more forceful conditions, typically employing a mixed-acid system of concentrated nitric acid and concentrated sulfuric acid. rushim.rupjsir.org The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

In the context of quinoline (B57606), nitration under these strongly acidic conditions typically leads to substitution on the benzene (B151609) ring (the carbocyclic ring), favoring the 5- and 8-positions because the reaction proceeds on the protonated quinolinium ion. pjsir.orgstackexchange.com However, the strong activating effect of the 4-hydroxy group can overcome this general trend. For the synthesis of a dinitro derivative like 2-chloro-8-hydroxy-5,7-dinitroquinoline, a mixed-acid system of concentrated HNO₃ and H₂SO₄ has been used. bsu.edu A similar approach would be necessary for the synthesis of 3,6-dinitro-4-hydroxyquinoline, where the first nitration occurs at the activated C-3 position and the second occurs on the benzene ring at the C-6 position.

Nitration reactions are highly exothermic and require careful control to prevent side reactions, such as the formation of polynitrated products or oxidative decomposition of the substrate.

Key parameters for optimization include:

Temperature Control: The reaction is often carried out at low temperatures (e.g., 0–5°C) to manage the exothermicity and improve selectivity. Gradual heating may then be employed to drive the reaction to completion.

Reagent Addition: The nitrating agent (nitric acid or the mixed-acid solution) should be added gradually or dropwise to the solution of the substrate to maintain a controlled reaction rate and temperature.

Quenching: Upon completion, the reaction is typically quenched by pouring the mixture into ice-water. This precipitates the nitro-product, which can then be isolated by filtration.

Table 2: Factors in Nitration Reaction Optimization

| Parameter | Importance | Typical Conditions |

|---|---|---|

| Nitrating Agent | Determines reactivity and degree of nitration | Conc. HNO₃ or a mixture of conc. HNO₃ and conc. H₂SO₄ |

| Temperature | Controls reaction rate and prevents decomposition | Initial cooling (0-5°C), followed by controlled heating if necessary |

| Reaction Time | Ensures complete reaction | Varies from hours to overnight depending on substrate and conditions |

| Quenching | Isolates the product and stops the reaction | Pouring into ice-water |

This table summarizes critical factors for controlling the nitration of 4-hydroxyquinoline.

Considerations for Laboratory and Potential Scalable Synthesis

The transition from laboratory-scale synthesis to larger, potentially industrial-scale production of 3,6-dinitro-4-hydroxyquinoline necessitates careful consideration of several critical factors. The nitration of 4-hydroxyquinoline is a highly exothermic process that requires precise control to ensure safety, efficiency, and product purity. Key areas of focus include reactor design to manage heat generation and waste management to handle the acidic byproducts inherent in the synthesis.

The nitration of 4-hydroxyquinoline to produce 3,6-dinitro-4-hydroxyquinoline is a vigorous exothermic reaction, making thermal management a primary concern in reactor design. smolecule.com Inadequate heat dissipation can lead to runaway reactions, decomposition of the product, and the formation of unwanted byproducts through over-nitration or oxidation.

For both laboratory and industrial-scale synthesis, reactors must be equipped with efficient cooling systems. Common approaches include:

Jacketed Reactors: These are standard in chemical synthesis, featuring an outer jacket through which a cooling fluid is circulated to maintain the desired internal temperature. For the nitration of quinoline derivatives, jacketed reactors with robust cooling systems are essential to keep the reaction temperature below critical thresholds, often cited as below 60°C, to minimize side reactions like oxidation.

Continuous-Flow Reactors (Microreactors): For industrial-scale production, continuous-flow reactors offer significant safety and efficiency advantages over traditional batch reactors. researchgate.net Their high surface-area-to-volume ratio allows for superior heat transfer, enabling precise temperature control of highly exothermic processes. researchgate.netscispace.com This design minimizes the volume of reactive material at any given moment, inherently improving safety. researchgate.net Flow chemistry can also enhance reproducibility and efficiency in producing energetic materials like nitro compounds. researchgate.net

The choice of reactor material is also critical due to the corrosive nature of the mixed acids (nitric and sulfuric acid) used in the nitration process. Acid-resistant materials are necessary for reactor construction and associated equipment. smolecule.com Furthermore, process control strategies, such as the gradual, dropwise addition of the nitrating agent to a chilled solution of the substrate, are crucial for managing the exotherm.

| Reactor Type | Key Features | Advantages for Nitration | Considerations |

|---|---|---|---|

| Jacketed Batch Reactor | Outer jacket for coolant circulation. | Suitable for laboratory to pilot-scale; flexible for various syntheses. smolecule.com | Potential for thermal runaway with larger volumes; requires robust cooling and careful addition of reagents. smolecule.com |

| Continuous-Flow Reactor | High surface-area-to-volume ratio; modular design. researchgate.netscispace.com | Superior heat transfer and temperature control; inherently safer for exothermic reactions; improved reproducibility. researchgate.net | Higher initial investment; may require optimization for specific reaction kinetics. researchgate.net |

The synthesis of 3,6-dinitro-4-hydroxyquinoline, like most aromatic nitrations, generates a significant amount of acidic waste, primarily composed of spent nitric and sulfuric acids. sibran.ru Environmentally responsible and cost-effective management of this waste stream is a critical consideration for both laboratory and industrial processes. bohrium.comnih.gov

The traditional post-reaction workup involves quenching the reaction mixture in ice water to precipitate the crude product. This, however, results in large volumes of dilute acidic wastewater that require treatment before disposal. bohrium.combenthamdirect.com Key waste management strategies include:

Neutralization: The most straightforward approach to treating acidic waste is neutralization. A common industrial practice is to use a base like calcium carbonate to neutralize the spent acid, preventing environmental discharge of corrosive and acidic effluents.

Acid Recycling: More advanced and sustainable strategies focus on the recovery and reuse of the acid mixture. A proposed green nitration method involves using an H₂SO₄-HNO₃-H₃PO₄ system where the product can be directly filtered from the mixed acid. bohrium.combenthamdirect.com This avoids the large volume of waste liquid generated by traditional quenching methods and allows the mother liquor to be reused, reducing both cost and pollution. bohrium.combenthamdirect.com

Alternative Nitrating Agents and Catalysts: Research into eco-friendly nitration methodologies aims to avoid the use of excess strong acids altogether. sibran.ru The use of solid acid catalysts or alternative nitrating agents like bismuth nitrate (B79036) supported on solid supports (e.g., silica (B1680970) gel, clay) are being explored to minimize waste generation. sibran.ruresearchgate.net While not specifically detailed for 3,6-dinitro-4-hydroxyquinoline, these green chemistry approaches represent a significant direction for future synthesis protocols to reduce environmental impact. sibran.runih.gov

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Neutralization | Treatment of spent acid with a base (e.g., calcium carbonate) before disposal. | Simple implementation; prevents direct discharge of acidic waste. | Consumes base; generates large amounts of salt byproduct; does not recover acid value. google.com |

| Acid Recycling | Direct filtration of the product and reuse of the mother liquor (mixed acids). bohrium.combenthamdirect.com | Reduces acid consumption and waste volume; lowers costs and environmental impact. bohrium.combenthamdirect.com | Requires specific reaction systems where the product precipitates directly; potential for impurity buildup in recycled acid. |

| Eco-Friendly Reagents | Use of solid-supported nitrating agents or alternative catalysts to replace traditional mixed acids. sibran.ruresearchgate.net | Significantly reduces or eliminates liquid acid waste; potentially milder reaction conditions. sibran.ru | Catalyst cost and recovery; may require significant process development and optimization. acs.org |

Chemical Reactivity and Transformation of 3,6 Dinitro 4 Hydroxyquinoline

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C4 position of the quinoline (B57606) ring is susceptible to oxidation, a reaction that transforms the hydroxyquinoline into its corresponding quinolone derivative.

The oxidation of 3,6-Dinitro-4-hydroxyquinoline involves the conversion of the hydroxyl (-OH) group into a carbonyl (=O) group. This transformation is a key reaction for this class of compounds. The resulting product exists in a tautomeric equilibrium between the hydroxyquinoline form and the quinolone form, a significant characteristic that influences its chemical properties. researchgate.net

The oxidation of the hydroxyl group typically requires strong oxidizing conditions. A variety of reagents can be employed to achieve this transformation, often in an acidic medium. The choice of reagent can depend on the desired selectivity and reaction scale.

Table 1: Common Reagents for Oxidation of Hydroxyl Group

| Reagent | Conditions | Reference |

| Potassium Permanganate (B83412) (KMnO₄) | Acidic medium | |

| Chromium Trioxide (CrO₃) | Acidic medium | |

| Quinolinium Chlorochromate (QCC) | Mild conditions | niscpr.res.in |

Potassium permanganate (KMnO₄) and Chromium trioxide (CrO₃) are powerful oxidizing agents capable of converting the hydroxyl group to a carbonyl group under acidic conditions.

Quinolinium chlorochromate (QCC) is noted as a mild and stable reagent for the selective oxidation of primary alcohols, suggesting its potential applicability for the controlled oxidation of hydroxyl groups on quinoline rings. niscpr.res.in

The primary product resulting from the oxidation of the hydroxyl group of 3,6-Dinitro-4-hydroxyquinoline is 3,6-Dinitro-4-quinolone . This compound is characterized by the presence of a ketone functional group at the C4 position of the quinoline ring structure. The formation of this quinolone is a direct consequence of the oxidation of the secondary alcohol functionality present in the parent molecule.

Reduction Reactions of the Nitro Groups

The two nitro groups (-NO₂) on the quinoline ring are readily reduced to primary amino groups (-NH₂). This transformation is a fundamental reaction in organic chemistry for synthesizing aromatic amines from nitroaromatic compounds. unimi.it The reduction of nitroarenes can be achieved using various methods, with catalytic hydrogenation and chemical reductants being the most common. unimi.it

The reduction of both nitro groups on 3,6-Dinitro-4-hydroxyquinoline leads to the formation of 3,6-Diamino-4-hydroxyquinoline . This reaction represents a significant structural modification, converting the electron-withdrawing nitro groups into electron-donating amino groups, which fundamentally alters the electronic and chemical properties of the molecule.

A range of reducing agents and methods can be employed for the reduction of nitro groups on quinoline derivatives. The choice often depends on the presence of other functional groups and the desired reaction conditions.

Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) : This is a common reducing agent used for converting nitro groups to amino groups. acs.org The reaction is often catalyzed by metal catalysts such as Raney Nickel or nanoparticles of iron, nickel, or cobalt. unimi.itacs.orgresearchgate.net Hydrazine hydrate in the presence of a catalyst can offer high yields and chemoselectivity, retaining other functional groups like halogens and alcohols. unimi.it Polymer-supported hydrazine hydrate with an iron oxide hydroxide (B78521) catalyst provides an environmentally friendly method for this reduction. rsc.org

Catalytic Hydrogenation : This is a widely used method, especially on an industrial scale, for the reduction of aromatic nitro compounds. unimi.it The reaction involves molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.org Common catalysts include palladium on carbon (Pd/C), platinum (often as PtO₂ or Adams' catalyst), and Raney Nickel. illinois.edulibretexts.org The hydrogenation of quinolines can be selective, for instance, leading to the formation of 1,2,3,4-tetrahydroquinolines under specific conditions. nih.gov The development of chemoselective catalysts is crucial to avoid the reduction of other "hydrogen-sensitive" substituents. unimi.it

Table 2: Common Reducing Agents and Catalysts

| Reducing Agent | Catalyst | Conditions | Reference |

| Hydrazine Hydrate | Raney Nickel | - | acs.org |

| Hydrazine Hydrate | Fe₃O₄ Nanoparticles | In situ formation in MeOH or EtOH | unimi.it |

| Hydrazine Hydrate | Nitrogen-doped Carbon | 90 °C in hexane | acs.org |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | - | unimi.itnih.gov |

| Catalytic Hydrogenation (H₂) | Platinum (Pt) | - | unimi.itlibretexts.org |

| Catalytic Hydrogenation (H₂) | Raney Nickel (Ni) | Neutral solvent | illinois.edu |

| Stannous Chloride (SnCl₂) | - | - | nih.gov |

Reaction Products: 3,6-Diamino-4-hydroxyquinoline

A principal transformation of 3,6-Dinitro-4-hydroxyquinoline involves the reduction of its two nitro groups to form 3,6-Diamino-4-hydroxyquinoline. This reaction is a classic example of nitro group reduction, a fundamental process in the synthesis of aromatic amines.

Reaction Scheme:

Starting Material: 3,6-Dinitro-4-hydroxyquinoline

Product: 3,6-Diamino-4-hydroxyquinoline

Transformation: Reduction of two nitro (-NO₂) groups to two amino (-NH₂) groups.

This conversion is typically achieved using standard reducing agents capable of reducing aromatic nitro compounds. Common reagents for this type of transformation include catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Palladium or Platinum) or chemical reducing agents such as hydrazine hydrate in the presence of a catalyst, or metal/acid combinations like tin (Sn) and hydrochloric acid (HCl). nih.gov The resulting product, 3,6-Diamino-4-hydroxyquinoline, is a highly functionalized quinoline derivative that can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov

| Starting Material | Reagent/Condition | Product | Reaction Type |

| 3,6-Dinitro-4-hydroxyquinoline | Reducing agents (e.g., Hydrazine hydrate, Catalytic Hydrogenation) | 3,6-Diamino-4-hydroxyquinoline | Reduction |

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring in 3,6-Dinitro-4-hydroxyquinoline makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The strong electron-withdrawing effect of the nitro groups at the C3 and C6 positions enhances the electrophilic character of the ring carbons, facilitating attack by nucleophiles. These reactions typically involve the displacement of a leaving group from the aromatic ring by a nucleophile. encyclopedia.pub In the case of dinitro-substituted quinolines, a nitro group itself can act as the leaving group, particularly when positioned at an activated site. researchgate.net

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

A variety of nucleophiles can be employed to react with dinitro-substituted quinolines, leading to a diverse array of derivatives. Amines and thiols are common nucleophiles used in these substitutions.

Amines: Primary and secondary amines can act as nitrogen nucleophiles, displacing a nitro group to form amino-substituted quinolines. researchgate.net For example, reactions of activated quinoline systems with various amines under microwave irradiation have been shown to be efficient, affording the desired aminoquinolines in moderate to high yields. researchgate.net The reaction of 3,6-dinitro-4-hydroxyquinoline with an amine would be expected to yield a corresponding amino-nitro-4-hydroxyquinoline derivative.

Thiols: Thiolate anions (RS⁻), generated from thiols under basic conditions, are potent sulfur nucleophiles that can readily participate in SNAr reactions. tandfonline.com The reaction of dinitroquinolines with thiols leads to the formation of thioether derivatives. researchgate.net These reactions are known to proceed via the SNAr mechanism, although radical-nucleophilic pathways (SRN1) can also be involved under certain conditions. researchgate.net

The table below summarizes the expected reactions with these nucleophiles.

| Nucleophile | Reagent Type | Expected Product Type |

| Amines (RNH₂, R₂NH) | Nitrogen Nucleophile | Amino-nitro-4-hydroxyquinoline |

| Thiols (RSH) | Sulfur Nucleophile | (Alkyl/Arylthio)-nitro-4-hydroxyquinoline |

Formation of Substituted Quinoline Derivatives

The nucleophilic substitution reactions on 3,6-Dinitro-4-hydroxyquinoline are a powerful tool for generating a wide range of substituted quinoline derivatives. By varying the nucleophile, a multitude of functional groups can be introduced onto the quinoline scaffold.

For instance:

Reaction with primary or secondary amines yields 3-amino-6-nitro-4-hydroxyquinolines or 6-amino-3-nitro-4-hydroxyquinolines. researchgate.netgoogle.com

Reaction with thiols produces 3-(organothio)-6-nitro-4-hydroxyquinolines or 6-(organothio)-3-nitro-4-hydroxyquinolines. researchgate.net

Other nucleophiles, such as alkoxides or azides, could similarly lead to ether or azido (B1232118) derivatives, respectively. researchgate.net

These transformations provide access to novel quinoline structures that are otherwise difficult to synthesize, opening avenues for further chemical exploration and development of new heterocyclic compounds. nih.govrsc.org

Other Specific Reaction Pathways and Mechanisms

Beyond nitro group reduction and nucleophilic substitution, 3,6-Dinitro-4-hydroxyquinoline can participate in other reaction pathways.

Oxidation: The hydroxyl group at the C4 position can potentially be oxidized to a carbonyl group, yielding the corresponding 3,6-Dinitro-4-quinolone. This transformation would require the use of strong oxidizing agents.

Tautomerism-Related Reactions: The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone forms. This equilibrium is influenced by factors such as the solvent. The quinolone tautomer possesses an enone-like system, which could potentially undergo conjugate addition reactions, although this reactivity is less documented for this specific compound compared to nucleophilic aromatic substitution.

Mannich Reaction: In related 8-hydroxyquinoline (B1678124) systems, the Mannich reaction, which involves an amine, formaldehyde, and a compound with an active hydrogen, is a known transformation. nih.gov Anionic adducts of 5,7-dinitro-8-hydroxyquinoline have been used in Mannich-type condensations to create complex bicyclic structures. researchgate.net This suggests that under specific conditions, the quinoline ring of 3,6-Dinitro-4-hydroxyquinoline might undergo aminomethylation or similar condensations.

Reaction Mechanisms: The predominant mechanism for substitution reactions on this electron-poor aromatic system is Nucleophilic Aromatic Substitution (SNAr). mdpi.com This two-step mechanism involves the initial addition of the nucleophile to form a resonance-stabilized Meisenheimer-type intermediate (a sigma complex), followed by the departure of the leaving group (the nitro group) to restore aromaticity. mdpi.com In some cases, particularly with thiolate nucleophiles, a Single Electron Transfer (SET) mechanism leading to a radical-nucleophilic substitution (SRN1) could be a competing pathway. researchgate.net

Derivatives and Analogues of 3,6 Dinitro 4 Hydroxyquinoline

Synthesis of Novel Heterocyclic Compounds Utilizing the 3,6-Dinitro-4-hydroxyquinoline Scaffold

The electron-deficient nature of the 3,6-Dinitro-4-hydroxyquinoline ring system makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. The strategic positioning of the nitro and hydroxyl groups facilitates cyclization reactions, leading to the formation of novel polycyclic architectures.

One significant application of quinoline (B57606) derivatives is in the synthesis of pyrazolo[4,3-c]quinolines. Although direct synthesis from 3,6-Dinitro-4-hydroxyquinoline is not explicitly detailed, the pathway can be inferred from related syntheses. For instance, the synthesis of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives proceeds from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine. nih.gov A plausible route to this intermediate from 3,6-Dinitro-4-hydroxyquinoline would involve initial reduction of the nitro groups, followed by chlorination and subsequent reactions to form the pyrazole (B372694) ring.

A more direct example of forming a new heterocyclic ring involves the thermolysis of ortho-nitro-azidoquinolines. The synthesis of 4-azido-3-nitroquinolines can be achieved from 4-hydroxy-3-nitroquinolone precursors. sciforum.net Thermolysis of these azides leads to cyclization, forming furoxans (furazan-2-oxides). sciforum.net For example, the thermal decomposition of 4-azido-3-nitroquinolone results in the formation of the corresponding furoxan. sciforum.net

Furthermore, 4-hydroxyquinoline (B1666331) derivatives are utilized in the synthesis of pyrano[3,2-c]quinolines. The reaction of 4-hydroxyquinoline with arylidenemalononitriles can yield pyrano[3,2-c]quinoline derivatives. scirp.org This highlights another avenue for creating fused heterocyclic systems from the basic quinoline scaffold, which can be extended to dinitro-substituted analogues.

The following table summarizes the synthesis of novel heterocyclic compounds that can be derived from the 3,6-Dinitro-4-hydroxyquinoline scaffold based on related synthetic strategies.

| Starting Material (Derivative of 3,6-Dinitro-4-hydroxyquinoline) | Reagents and Conditions | Product Heterocyclic System | Reference |

| 4-Chloro-3-nitroquinoline derivative | Hydrazine (B178648) hydrate (B1144303) | Pyrazolo[4,3-c]quinoline | nih.gov |

| 4-Azido-3-nitroquinoline derivative | Thermolysis | Furoxan (1,2,5-oxadiazole 2-oxide) | sciforum.net |

| 4-Hydroxyquinoline derivative | Arylidenemalononitriles | Pyrano[3,2-c]quinoline | scirp.org |

| 4-Chloro-3-formylquinoline derivative | Hydrazine | Pyrazolo[4,3-c]quinoline | researchgate.net |

Exploration of Substituted Quinoline Analogues with Modified Functional Groups

The functional groups of 3,6-Dinitro-4-hydroxyquinoline can be chemically modified to produce a range of substituted quinoline analogues. These modifications can significantly alter the electronic properties and reactivity of the quinoline system.

Reduction of Nitro Groups: The nitro groups at the 3- and 6-positions are susceptible to reduction, typically yielding the corresponding amino groups. A common reagent for this transformation is hydrazine hydrate. The resulting aminonitro- or diamino-4-hydroxyquinolines are valuable intermediates for further derivatization, such as in the synthesis of fused heterocyclic systems or through diazotization reactions.

Modification of the Hydroxyl Group: The hydroxyl group at the 4-position can undergo various reactions. It can be converted to a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov The resulting 4-chloro-3,6-dinitroquinoline (B3383153) is a key intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 4-position. For example, 4-chloroquinolines can react with 1,2,4-triazole (B32235) to form 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

Nucleophilic Substitution of Nitro Groups: While less common for nitro groups on an aromatic ring, under strongly activating conditions, a nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. The presence of two other electron-withdrawing groups on the quinoline ring makes the nitro groups potential sites for nucleophilic attack.

Formation of Azido (B1232118) Derivatives: The 4-hydroxyl group can be converted to a 4-azido group, often via the 4-chloro intermediate. For instance, 4-chloro-3-nitroquinolines react with sodium azide (B81097) to yield 4-azido-3-nitroquinolines. sciforum.net These azido derivatives are precursors for the synthesis of triazoloquinolines and other nitrogen-rich heterocycles.

The following table provides an overview of the synthesis of substituted quinoline analogues from 3,6-Dinitro-4-hydroxyquinoline.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type | Reference |

| Reduction | Hydrazine hydrate | -NO₂ → -NH₂ | 3-Amino-6-nitro-4-hydroxyquinoline or 3,6-Diamino-4-hydroxyquinoline | |

| Chlorination | POCl₃ | -OH → -Cl | 4-Chloro-3,6-dinitroquinoline | nih.gov |

| Nucleophilic Substitution | 1,2,4-triazole (on 4-chloro derivative) | -Cl → -N(C₂H₂N₃) | 4-(1H-1,2,4-triazol-1-yl)-3,6-dinitroquinoline | researchgate.net |

| Azide Formation | NaN₃ (on 4-chloro derivative) | -Cl → -N₃ | 4-Azido-3,6-dinitroquinoline | sciforum.net |

Comparative Analysis of Structural Analogues and Substituent Effects on Reactivity

The reactivity of the quinoline ring is significantly influenced by the electronic nature of its substituents. A comparative analysis of 3,6-Dinitro-4-hydroxyquinoline and its analogues reveals how different functional groups modulate the reactivity of the heterocyclic core towards electrophilic and nucleophilic reagents.

The quinoline nucleus is an electron-deficient system due to the presence of the nitrogen atom. numberanalytics.com The introduction of two strongly electron-withdrawing nitro groups at the 3- and 6-positions further deactivates the ring towards electrophilic aromatic substitution. Electrophilic attack on the unsubstituted quinoline typically occurs at the 5- and 8-positions. numberanalytics.com In 3,6-Dinitro-4-hydroxyquinoline, the deactivating effect of the nitro groups would make electrophilic substitution even more difficult. Conversely, the hydroxyl group at the 4-position is an electron-donating group, which activates the ring towards electrophilic attack, although this effect is largely counteracted by the two nitro groups.

The presence of electron-withdrawing substituents, such as nitro groups, enhances the reactivity of the quinoline ring towards nucleophilic aromatic substitution. biosynce.com This is particularly true for leaving groups located at the 2- and 4-positions, which are ortho and para to the ring nitrogen. In the case of 4-chloro-3,6-dinitroquinoline, the chloro group at the 4-position is highly activated towards nucleophilic displacement due to the combined electron-withdrawing effects of the ring nitrogen and the two nitro groups.

A comparison of the reactivity of 4-chloroquinoline (B167314) and its substituted analogues in nucleophilic substitution reactions with piperidine (B6355638) has shown that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. researchgate.net Therefore, a 4-chloroquinoline with two nitro groups would be expected to be significantly more reactive than an unsubstituted 4-chloroquinoline.

The tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form is also influenced by substituents. Electron-withdrawing groups generally favor the quinolone tautomer. For 3,6-Dinitro-4-hydroxyquinoline, the powerful electron-withdrawing nature of the nitro groups at positions 3 and 6 is expected to stabilize the 4-quinolone form through enhanced conjugation. This tautomeric preference can affect the site of subsequent reactions, such as alkylation, which can occur at either the nitrogen or the oxygen atom.

The following table compares the expected reactivity of 3,6-Dinitro-4-hydroxyquinoline with other quinoline analogues.

| Compound | Substituents | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution (at C4) | Predominant Tautomer |

| 4-Hydroxyquinoline | -OH (activating) | Activated | Deactivated (compared to 4-chloro) | Hydroxyquinoline/Quinolone equilibrium |

| 4-Chloroquinoline | -Cl (deactivating) | Deactivated | Activated | N/A |

| 3,6-Dinitro-4-hydroxyquinoline | -NO₂ (deactivating), -OH (activating) | Strongly Deactivated | Deactivated (compared to 4-chloro) | 4-Quinolone |

| 4-Chloro-3,6-dinitroquinoline | -Cl (deactivating), -NO₂ (deactivating) | Strongly Deactivated | Strongly Activated | N/A |

In Vitro Biological Activity Mechanisms of 3,6 Dinitro 4 Hydroxyquinoline

Molecular Target Interactions

The efficacy of 3,6-Dinitro-4-hydroxyquinoline as a bioactive agent is rooted in its ability to interact with and disrupt critical biomolecules within a cell. These interactions can inhibit essential enzymatic functions, compromise the integrity of genetic material, and induce a state of cellular stress.

Enzyme Inhibition MechanismsEnzyme inhibition is a primary mechanism through which many bioactive compounds exert their effects.pioneerpublisher.com3,6-Dinitro-4-hydroxyquinoline can function as an enzyme inhibitor by binding to enzymes and consequently blocking their catalytic activity.benchchem.comThis binding can occur at the active site, competing with the natural substrate, or at an allosteric site, changing the enzyme's conformation.bgc.ac.inQuinoline derivatives, as a class, are known to inhibit crucial bacterial enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase IV.pioneerpublisher.combenchchem.comBy targeting these enzymes, the compound can effectively halt bacterial cell division and lead to cell death.benchchem.com

Table 1: Examples of Enzymes Targeted by Quinolone-Class Compounds

| Enzyme | Function | Consequence of Inhibition |

|---|---|---|

| DNA Gyrase | Relieves torsional strain during DNA replication | Inhibition of DNA replication |

| Topoisomerase IV | Decatenates daughter chromosomes after replication | Segregation of chromosomes fails, halting cell division |

In Vitro Antimicrobial Action Pathways

The antimicrobial effects of 3,6-Dinitro-4-hydroxyquinoline are attributed to its ability to compromise bacterial integrity and function through several pathways. These include the physical disruption of cellular barriers and the chemical interference with vital metabolic activities.

Interference with Essential Bacterial Metabolic ProcessesBeyond physical disruption, 3,6-Dinitro-4-hydroxyquinoline can interfere with essential metabolic processes within bacteria.benchchem.comThis interference can halt the production of energy or the synthesis of essential building blocks. For instance, compounds that inhibit energy metabolism can disrupt the production of ATP, which is vital for most cellular functions.nih.govOther potential targets include unique bacterial pathways that are absent in mammalian cells, such as the Entner-Doudoroff pathway for glucose metabolism or the biosynthesis of folic acid.pioneerpublisher.comnih.govBy inhibiting enzymes within these pathways, the compound can effectively starve the bacteria of essential components, leading to a cessation of growth (bacteriostatic effect) or cell death (bactericidal effect).pioneerpublisher.com

Table 2: Examples of Essential Bacterial Metabolic Pathways Targeted by Antimicrobials

| Metabolic Pathway | Function | Example of Inhibitor Class |

|---|---|---|

| Folate Synthesis | Produces tetrahydrofolate, a precursor for nucleotides | Sulfonamides, Trimethoprim |

| Peptidoglycan Synthesis | Builds the bacterial cell wall | Beta-lactams (e.g., Penicillin) |

| ATP Synthesis | Generates cellular energy via the F1F0-ATP synthase | Diarylquinolines (e.g., Bedaquiline) |

Inhibition of Bacterial DNA Replication and Repair Enzymes

Quinoline (B57606) derivatives are recognized for their ability to interfere with bacterial DNA replication and repair, primarily by targeting essential enzymes. nih.gov While direct studies on 3,6-Dinitro-4-hydroxyquinoline are limited, the broader class of quinolones is known to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerase enzymes are crucial for managing DNA topology during replication, transcription, and repair. mdpi.commdpi.com DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication. nih.gov Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division. nih.gov Inhibition of these enzymes leads to disruptions in DNA synthesis and ultimately results in bacterial cell death. The antimicrobial effect of some quinoline compounds is also attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes.

In Vitro Anticancer Action Pathways

The anticancer properties of 3,6-Dinitro-4-hydroxyquinoline and related compounds are multifaceted, involving the inhibition of cell proliferation, enzymatic activity, metabolic pathways, and the induction of programmed cell death. researchgate.net

Quinoline derivatives have demonstrated significant antiproliferative potency against various cancer cell lines. researchgate.net Studies on related compounds have shown inhibition of cancer cell proliferation in a dose-dependent manner. For instance, certain brominated quinoline derivatives have exhibited inhibitory effects on C6, HeLa, and HT29 cancer cell lines. nih.gov The mechanism often involves halting the cell cycle at specific phases, such as the G1 or G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govjcancer.org For example, thymoquinone, a compound with a related structural motif, has been shown to arrest the cell cycle at the G1 phase in canine osteosarcoma cells. nih.gov

A key mechanism of the anticancer activity of quinoline derivatives is the inhibition of enzymes that are critical for cancer cell survival and growth. These compounds can act as inhibitors for a variety of enzymes, including those involved in DNA replication and metabolic pathways. nih.gov For example, certain 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit dehydrogenase enzymes such as L-lactate dehydrogenase and malate (B86768) dehydrogenase, with a notable specificity for the mitochondrial form of malate dehydrogenase. nih.govnih.gov Furthermore, some quinoline derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.gov Inhibition of this enzyme can lead to DNA damage and subsequent cell death.

Table 1: Enzyme Inhibition by Related Quinoline Derivatives

| Compound Class | Target Enzyme(s) | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| 4-hydroxyquinoline-3-carboxylic acids | L-Lactate Dehydrogenase, Malate Dehydrogenase | Ehrlich ascites tumor cells | nih.govnih.gov |

| Brominated 8-hydroxyquinolines | Human Topoisomerase I | Not specified | nih.gov |

This table presents data on related quinoline derivatives to infer the potential activity of 3,6-Dinitro-4-hydroxyquinoline.

Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis, to support their rapid proliferation. nih.govmdpi.com Quinolone compounds can interfere with these reprogrammed metabolic processes. The inhibition of key metabolic enzymes, as mentioned previously, directly disrupts these pathways. nih.gov For instance, by inhibiting dehydrogenase enzymes, 4-hydroxyquinoline-3-carboxylic acids can interfere with cellular respiration. nih.govnih.gov Cancer cells rely on pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway for energy and biosynthetic precursors. mdpi.comfrontiersin.org The disruption of these pathways by small molecule inhibitors can lead to energy depletion and oxidative stress, ultimately contributing to cancer cell death.

A significant outcome of the various inhibitory actions of quinoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govjcancer.org Apoptosis can be triggered through multiple mechanisms, including DNA damage from topoisomerase inhibition, the generation of reactive oxygen species (ROS), and the disruption of key signaling pathways. nih.gov For example, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), which shares a hydroxylated aromatic ring structure, induces apoptosis in human prostate carcinoma cells, partly through the generation of ROS. nih.gov The induction of apoptosis is often characterized by morphological changes and the activation of specific proteins. Shikonin, another compound studied for its anticancer effects, has been shown to induce apoptosis in colorectal cancer cells by down-regulating the anti-apoptotic protein Bcl-2 and activating caspases-3 and -9. jcancer.org The ability of a compound to selectively induce apoptosis in cancer cells while having minimal effect on normal cells is a desirable characteristic for an anticancer agent. researchgate.net

Table 2: Apoptosis Induction in Cancer Cells by Related Compounds

| Compound | Cancer Cell Line(s) | Key Apoptotic Events | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)retinamide (4HPR) | LNCaP, DU145, PC-3 (prostate) | Increased ROS, DNA fragmentation | nih.gov |

| Shikonin | HCT-116, HCT-15 (colorectal) | Down-regulation of Bcl-2, activation of caspase-3/9 | jcancer.org |

| Thymoquinone | COS31 (canine osteosarcoma) | Cell cycle arrest at G1, apoptosis | nih.gov |

This table presents data on related compounds to infer the potential apoptotic mechanisms of 3,6-Dinitro-4-hydroxyquinoline.

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques in Research

A suite of spectroscopic methods is employed to confirm the identity and purity of 3,6-Dinitro-4-hydroxyquinoline, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for delineating the carbon-hydrogen framework of 3,6-Dinitro-4-hydroxyquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for the aromatic protons on the quinoline (B57606) ring. The electron-withdrawing nature of the two nitro groups causes adjacent protons to be deshielded, resulting in downfield chemical shifts, typically observed in the range of δ 8.0–9.5 ppm. Specifically, characteristic peaks can be found at approximately δ 8.9 (H-2), δ 8.7 (H-5), and δ 8.3 (H-7), confirming the substitution pattern. The hydroxyl (-OH) group proton, when not exchanged, may appear as a broad singlet at a significantly downfield position, often around δ 12–14 ppm, indicative of its acidic nature and potential involvement in hydrogen bonding.

Table 1: Representative NMR Data for 3,6-Dinitro-4-hydroxyquinoline and Related Structures

| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (H-2, H-5, H-7) | 8.0 - 9.5 | |

| ¹H | Hydroxyl Proton (-OH) | 12 - 14 | |

| ¹³C | Nitro-bearing Carbons (C-3, C-6) | 140 - 160 | |

| ¹³C | Hydroxyl-bearing Carbon (C-4) | Varies |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in 3,6-Dinitro-4-hydroxyquinoline.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the nitro (NO₂) groups. The asymmetric stretching vibrations of the NO₂ groups typically appear in the 1500-1600 cm⁻¹ region, with specific bands around 1520 cm⁻¹ and 1561-1569 cm⁻¹. mdpi.com The symmetric stretching vibrations are observed at lower wavenumbers, generally around 1300-1400 cm⁻¹, with a characteristic peak near 1350 cm⁻¹. mdpi.com

The hydroxyl (-OH) group gives rise to a broad absorption band in the high-frequency region of 3200-3600 cm⁻¹. The position and broadness of this peak are indicative of hydrogen bonding interactions within the molecular structure. The aromatic C-H stretching vibrations are typically weak and appear above 3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands arising from the vibrations of the quinoline ring system, which serves as a characteristic signature for the compound.

Table 2: Key IR Absorption Bands for 3,6-Dinitro-4-hydroxyquinoline

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 | |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | |

| Aromatic Ring | C-H Stretch | > 3000 | mdpi.com |

| Aromatic Ring | Ring Vibrations | < 1500 (Fingerprint Region) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of 3,6-Dinitro-4-hydroxyquinoline. The extensive conjugation of the quinoline ring, combined with the influence of the nitro and hydroxyl substituents, results in characteristic absorption maxima. The electronic structure allows for π→π* and n→π* transitions. The presence of electron-withdrawing nitro groups and the auxochromic hydroxyl group significantly affects the energy of these transitions and, consequently, the absorption wavelengths. Studies on related hydroxyquinoline derivatives show that the position of the absorption bands can be influenced by factors such as solvent polarity and pH, which can affect the tautomeric equilibrium between the hydroxy and quinolone forms. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 3,6-Dinitro-4-hydroxyquinoline. The analysis typically reveals a molecular ion peak [M+H]⁺ that corresponds to the compound's molecular formula, C₉H₅N₃O₅. The molecular weight is approximately 235.15 g/mol . In addition to the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro groups (NO₂) and other related species, creating a distinctive mass spectral fingerprint that aids in the confirmation of the compound's identity and purity. cdnsciencepub.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial method for confirming the empirical formula of 3,6-Dinitro-4-hydroxyquinoline. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretical values calculated from the molecular formula (C₉H₅N₃O₅). For instance, theoretical calculations indicate percentages of approximately C 44.9%, H 2.0%, and N 16.4%. Experimental results that closely match these values, such as C 44.7%, H 2.1%, and N 16.3%, provide strong evidence for the compound's purity and correct elemental composition. This technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the synthesized compound. sioc-journal.cn

Quantum Chemical and Computational Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the molecular structure, electronic properties, and spectroscopic characteristics of complex organic molecules like 3,6-Dinitro-4-hydroxyquinoline. researchgate.netresearchgate.net

These computational studies provide detailed insights into the molecule's geometry, suggesting that the quinoline ring system is largely planar to maximize conjugation. The nitro groups are also predicted to be coplanar with the aromatic ring to facilitate optimal orbital overlap. DFT calculations can predict vibrational frequencies, which, when compared with experimental FT-IR spectra, aid in the assignment of specific absorption bands to particular vibrational modes. dergipark.org.tr

Furthermore, quantum chemical methods are used to analyze the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). scirp.orgbohrium.com The presence of two strong electron-withdrawing nitro groups significantly lowers the electron density of the aromatic system, a key factor influencing the compound's reactivity and spectroscopic behavior. Computational models also help in understanding the tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone forms, which is a critical aspect of its chemical nature. nih.gov The relative stability of these tautomers can be influenced by substituents and the surrounding environment, a phenomenon that can be effectively modeled using computational approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of quinoline derivatives. For compounds structurally similar to 3,6-Dinitro-4-hydroxyquinoline, such as 5,7-dinitro-8-hydroxyquinoline, DFT calculations have been employed to determine molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Methods like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional combined with basis sets like 6-31G* are commonly used for these calculations. researchgate.netdergipark.org.tr

These computational approaches allow for the optimization of the molecular structure in the ground state, predicting bond lengths, bond angles, and torsion angles. dergipark.org.tr Furthermore, DFT is instrumental in calculating theoretical vibrational spectra, which are crucial for interpreting experimental data from techniques like FT-IR and Raman spectroscopy. researchgate.netresearchgate.net The calculated results are often in good agreement with experimental findings, providing a powerful predictive tool for understanding molecular behavior. researchgate.net

Ab Initio Calculation Methods

Alongside DFT, ab initio calculation methods, such as Hartree-Fock (HF), are utilized to study the molecular properties of quinoline derivatives. dergipark.org.trresearchgate.net These first-principles methods are often used in conjunction with DFT to provide a comparative analysis of the electronic structure and molecular geometry. dergipark.org.trnih.gov While computationally more intensive, ab initio methods can offer valuable benchmarks for the results obtained from DFT. For instance, geometry optimization and the calculation of vibrational frequencies are often performed using both HF and DFT to ensure the reliability of the theoretical models. dergipark.org.trresearchgate.net These methods have been applied to investigate proton transfer processes, molecular structure, and the impact of substituents on the quinoline framework. researchgate.net

Investigations of Tautomeric Forms (e.g., Keto-Enol Tautomerism)

A significant characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms. wikipedia.org For 3,6-Dinitro-4-hydroxyquinoline, this equilibrium is heavily influenced by the presence of the two electron-withdrawing nitro groups. These groups tend to stabilize the keto form, 3,6-dinitro-1H-quinolin-4-one, which is considered the more predominant tautomer. This preference is reflected in its IUPAC name. The position of this equilibrium can be influenced by factors such as solvent and temperature.

Table 1: Tautomeric Forms of 3,6-Dinitro-4-hydroxyquinoline

| Tautomeric Form | Structure | IUPAC Name |

| Enol Form |  | 3,6-Dinitroquinolin-4-ol |

| Keto Form |  | 3,6-Dinitro-1H-quinolin-4-one |

Electronic Structure Analysis

The electronic structure of 3,6-Dinitro-4-hydroxyquinoline is dominated by the strong electron-withdrawing nature of the two nitro groups at positions 3 and 6. This substitution pattern creates a highly electron-deficient aromatic system, which significantly alters the electron density distribution throughout the quinoline ring.

Computational studies on similar nitro-substituted quinolines reveal that the electron density is markedly depleted from the aromatic ring carbons, especially those near the nitro substituents. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that helps determine the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. researchgate.net A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and is a feature often sought in materials for electronic applications.

Vibrational Spectra Analysis and Assignment

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a fingerprint of the molecule, with specific bands corresponding to the vibrational modes of its functional groups. americanpharmaceuticalreview.com Theoretical calculations using DFT are essential for the precise assignment of these vibrational bands. researchgate.net

For nitro-substituted quinolines, characteristic vibrational bands are observed. Studies on the closely related 5,7-dinitro-8-hydroxyquinoline show distinct bands for the nitro group vibrations. researchgate.netmdpi.com The asymmetric (as) and symmetric (sym) stretching vibrations of the N-O bonds in the nitro groups are particularly prominent. mdpi.com The position of the O-H stretching vibration is sensitive to hydrogen bonding and can help distinguish between the keto and enol tautomers. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for 3,6-Dinitro-4-hydroxyquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch (νas) | 1561 - 1569 | mdpi.com |

| Nitro (NO₂) | Symmetric Stretch (νsym) | 1323 | mdpi.com |

| Hydroxyl (O-H) | O-H Stretch (free) | 3550 - 3700 | researchgate.net |

| Carbonyl (C=O) | C=O Stretch | (Typically 1650-1700) | |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 | mdpi.com |

Note: Values are based on data for structurally similar compounds. The C=O stretch is expected for the dominant keto tautomer.

Solvent Effects on Spectroscopic Properties and Molecular Structure

The surrounding solvent medium can significantly influence the molecular structure and spectroscopic properties of 3,6-Dinitro-4-hydroxyquinoline. The polarity of the solvent can affect the tautomeric equilibrium between the keto and enol forms. researchgate.net

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is often observed in the UV-visible absorption spectra. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. In some related 4-hydroxyquinoline derivatives, however, the presence of strong intramolecular hydrogen bonding can reduce the sensitivity of the absorption spectra to changes in solvent polarity. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects and predict how spectroscopic properties will change in different environments. acs.org

Studies on Nonlinear Optical Properties

Organic molecules with extensive π-electron delocalization and strong electron donor-acceptor groups are of great interest for applications in nonlinear optics (NLO). nih.govtcichemicals.com These materials can alter the properties of light, which is crucial for technologies like optical communications and data storage. tcichemicals.com

The structure of 3,6-Dinitro-4-hydroxyquinoline, featuring a conjugated quinoline system and powerful electron-withdrawing nitro groups, suggests it may possess significant NLO properties. nih.gov Computational chemistry provides essential tools for predicting the NLO response of molecules. Key NLO parameters, such as the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), can be calculated using DFT methods. scispace.com A large hyperpolarizability value indicates a strong NLO response, making the molecule a promising candidate for NLO materials. scispace.comscirp.org

Applications in Chemical and Biological Research Beyond Direct Use

Utilization as a Precursor for the Synthesis of Other Heterocyclic Compounds

The 3,6-Dinitro-4-hydroxyquinoline scaffold serves as a versatile starting material for the creation of more complex heterocyclic systems. The nitro groups and the hydroxyl group offer multiple reaction sites for chemical modification. For instance, the nitro groups can be reduced to amino groups, which can then participate in cyclization reactions to form fused heterocyclic rings. Similarly, the hydroxyl group can be derivatized or replaced to alter the molecule's properties and build new ring systems.

Research has demonstrated the conversion of substituted 4-hydroxyquinolines into a variety of other derivatives. nih.govnih.gov These reactions include:

Reduction of Nitro Groups: The nitro groups at the 3 and 6 positions can be selectively or fully reduced to amino groups using reagents like hydrazine (B178648) hydrate (B1144303). These resulting aminoquinolines are key intermediates for synthesizing fused imidazoles, pyrazoles, or other nitrogen-containing heterocycles.

Substitution Reactions: The nitro groups, particularly the one at the 3-position, can be involved in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Derivatization of the Hydroxyl Group: The 4-hydroxyl group can be alkylated, acylated, or converted into a leaving group (e.g., a chloro group via reagents like POCl₃) to facilitate further modifications and the synthesis of novel quinoline (B57606) analogues. bsu.edu

This utility as a precursor makes 3,6-Dinitro-4-hydroxyquinoline a valuable building block for creating libraries of novel heterocyclic compounds for further investigation.

Role as a Reagent in Organic Synthesis Research

Beyond being a precursor, 3,6-Dinitro-4-hydroxyquinoline and its parent compound, 4-hydroxyquinoline (B1666331), are employed as reagents or starting points in various organic reactions. nih.gov The reactivity of the quinoline ring system, activated by its functional groups, allows it to participate in several classic organic reactions.

For example, 4-hydroxyquinolines can undergo reactions such as the Mannich reaction, where an aminoalkyl group is introduced, and Knoevenagel condensation with aldehydes. nih.gov The electron-withdrawing nature of the two nitro groups in 3,6-Dinitro-4-hydroxyquinoline significantly influences the reactivity of the quinoline core, particularly the C-H bonds, making them susceptible to certain transformations. This allows researchers to explore novel synthetic methodologies and reaction mechanisms.

Exploration as a Lead Compound for Investigating Enzyme and Pathway Inhibition

The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govijshr.com The specific structure of 3,6-Dinitro-4-hydroxyquinoline has prompted its investigation as a lead compound in medicinal chemistry for discovering new enzyme and pathway inhibitors.

Research into quinoline derivatives has revealed their potential to inhibit a range of biological targets:

Enzyme Inhibition: The compound and its analogs are studied for their ability to bind to the active sites of enzymes, blocking their catalytic function. Targets of interest include enzymes critical for the survival of pathogens or the proliferation of cancer cells, such as DNA gyrase, topoisomerase, and various kinases. researchgate.net The nitro groups can enhance binding through electronic interactions or by generating reactive oxygen species that modulate enzyme activity.

DNA Intercalation: The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells or microbial pathogens.

Pathway Modulation: By inhibiting key enzymes, these compounds can disrupt entire metabolic or signaling pathways essential for disease progression. This makes them valuable tools for probing the function of these pathways and for identifying potential new therapeutic strategies.

Table 1: Examples of Biological Activities Investigated for Hydroxyquinoline Derivatives

| Biological Activity | Investigated Target/Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial cell membrane function and metabolic processes. | |

| Anticancer | Inhibition of cancer cell proliferation, potentially through enzyme inhibition and disruption of metabolic pathways. | |

| Antifungal | Inhibition of fungal growth. nih.gov | nih.gov |

| Enzyme Inhibition | Inhibition of enzymes like DNA gyrase and topoisomerase IV. |

Involvement in Material Science Research (e.g., Dyes, Pigments, Polymers)

The electronic properties and stable heterocyclic structure of 3,6-Dinitro-4-hydroxyquinoline make it a candidate for research in material science. The presence of nitro groups (strong electron-withdrawing groups) and a hydroxyl group (an electron-donating group) creates a "push-pull" system, which can give rise to interesting optical and electronic properties.

Dyes and Pigments: Compounds with extended conjugated systems and push-pull electronic structures often exhibit strong absorption of visible light, making them suitable as dyes or pigments. The specific color depends on the exact molecular structure and can be tuned by chemical modification. Research explores the synthesis of such compounds for potential use in coloring textiles, plastics, or other materials. evitachem.comresearchgate.net

Polymers: Quinoline-containing monomers can be incorporated into polymers to impart specific properties. researchgate.net For instance, polymers containing such heterocyclic units are investigated for applications in electronics, such as in organic light-emitting diodes (OLEDs) or solar cells, due to their potential for charge transport and luminescence. whiterose.ac.uk The thermal stability of the quinoline ring is also a desirable feature for creating heat-resistant polymers. noveltyjournals.com

Complexation Studies with Metal Ions in Research Contexts

The 4-hydroxyquinoline structure, particularly the arrangement of the hydroxyl group and the ring nitrogen, forms an effective chelation site for metal ions. a2bchem.compsu.edu The compound acts as a bidentate ligand, binding to a metal ion through the oxygen of the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring. psu.edumdpi.com

Research in this area focuses on several aspects:

Synthesis of Metal Complexes: New metal complexes are synthesized using 3,6-Dinitro-4-hydroxyquinoline or its derivatives as ligands. A study reported the preparation of a copper(II) complex with the related ligand 5,7-dinitro-8-hydroxyquinoline. mdpi.com

Structural and Property Analysis: The resulting metal complexes are characterized to understand their structure, stability, and physicochemical properties, such as their electronic and fluorescent characteristics. chemrj.orguc.pt Complexation can significantly alter the properties of the organic ligand, often leading to enhanced fluorescence or changes in redox potential. uc.pt

Sensing Applications: The change in fluorescence upon binding to specific metal ions can be exploited to develop sensors for detecting trace amounts of metals in environmental or biological samples. a2bchem.comuc.pt

Biological Activity of Complexes: The biological activity of metal complexes can differ significantly from that of the free ligand. Chelation can enhance the lipophilicity of a compound, potentially increasing its ability to cross cell membranes and exert a biological effect. chemrj.org

Q & A

Q. What are the recommended synthetic routes for 3,6-Dinitro-4-hydroxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nitration of 4-hydroxyquinoline derivatives. For instance, controlled nitration using a mixture of nitric and sulfuric acids under low temperatures (0–5°C) can introduce nitro groups at positions 3 and 5. Optimizing stoichiometry and reaction time is critical to avoid over-nitration or decomposition . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield is highly dependent on temperature control and the electron-withdrawing effects of existing substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3,6-Dinitro-4-hydroxyquinoline?

- Methodological Answer :

- ¹H NMR : The hydroxy group (-OH) typically appears as a singlet near δ 12–14 ppm, while aromatic protons in the quinoline ring resonate between δ 8.0–9.5 ppm. Nitro groups deshield adjacent protons, causing downfield shifts .

- IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm symmetric and asymmetric NO₂ stretching. The -OH stretch appears as a broad peak near 3200–3400 cm⁻¹ .

- MS : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₉H₅N₃O₅). Fragmentation patterns should reflect loss of NO₂ groups (46 Da) .

Q. What preliminary biological assays are suitable for evaluating 3,6-Dinitro-4-hydroxyquinoline’s bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential. Antimicrobial activity can be tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 3,6-Dinitro-4-hydroxyquinoline?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nitro group charge distribution. These predict sites for electrophilic/nucleophilic attacks and redox behavior. Compare results with experimental cyclic voltammetry data to validate electron-withdrawing effects of nitro groups .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for 3,6-Dinitro-4-hydroxyquinoline derivatives?

- Methodological Answer : Discrepancies may arise from solubility issues or metabolic instability. Use HPLC to verify compound integrity post-assay. Modify the scaffold via functional group tuning (e.g., replacing -OH with methoxy to enhance lipophilicity) and re-evaluate activity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity) can identify steric or electronic mismatches .

Q. How do substituent effects (e.g., nitro vs. chloro groups) influence the photostability of 3,6-Dinitro-4-hydroxyquinoline?

- Methodological Answer : Conduct accelerated photodegradation studies under UV light (λ = 254–365 nm) and analyze degradation products via LC-MS. Nitro groups typically increase photostability due to their electron-withdrawing nature, reducing ring oxidation. Compare with chloro-substituted analogs, which may undergo faster dehalogenation. Use quantum yield calculations to quantify photoreactivity .

Q. What are the best practices for handling 3,6-Dinitro-4-hydroxyquinoline in laboratory settings to ensure safety?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential mutagenicity of nitroaromatics. Store in amber vials at 4°C to prevent light-induced decomposition. Follow waste disposal protocols for nitro compounds, including neutralization with alkaline solutions before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。